molecular formula C11H7Cl4NO2 B1210457 Pyroxyfur CAS No. 70166-48-2

Pyroxyfur

Cat. No.: B1210457
CAS No.: 70166-48-2
M. Wt: 327 g/mol
InChI Key: OGBSAJWRIPNIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroxyfur (CAS Number 70166-48-2) is a chemical compound with the molecular formula C11H7Cl4NO2 and a molecular weight of 326.99 g/mol . It is classified as a fungicide from the pyridine family . Researchers value this compound for its role in studying and managing fungal diseases in an agricultural and industrial context. Its physical properties include a density of 1.532 g/cm³ and a high boiling point of 394.5°C, indicating thermal stability . The compound is characterized by its low aqueous solubility and a high octanol-water partition coefficient (LogP of 4.73), which suggests a potential for bioaccumulation and is a key factor in environmental fate studies . Also known by its synonyms Granstand and Dowco 444, this compound's core structure features a chlorinated pyridine ring, which is central to its biochemical activity . This product is designated For Research Use Only. It is strictly for laboratory and industrial research applications and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70166-48-2

Molecular Formula

C11H7Cl4NO2

Molecular Weight

327 g/mol

IUPAC Name

2-chloro-6-(furan-2-ylmethoxy)-4-(trichloromethyl)pyridine

InChI

InChI=1S/C11H7Cl4NO2/c12-9-4-7(11(13,14)15)5-10(16-9)18-6-8-2-1-3-17-8/h1-5H,6H2

InChI Key

OGBSAJWRIPNIER-UHFFFAOYSA-N

SMILES

C1=COC(=C1)COC2=NC(=CC(=C2)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=COC(=C1)COC2=NC(=CC(=C2)C(Cl)(Cl)Cl)Cl

Other CAS No.

70166-48-2

Synonyms

2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine
pyroxyfu

Origin of Product

United States

Chemical Synthesis Pathways and Structural Modifications

Established Synthetic Routes for Pyroxyfur and Analogues

While specific detailed synthetic routes solely focused on this compound are not extensively detailed in the provided search results, information on the synthesis of pyridine-based compounds and fungicides, including mentions of this compound as an example or related compound, provides insight into potential synthetic strategies and established methods for this class of molecules.

Pyridine (B92270) derivatives, the core structure of this compound, can be synthesized through various methods. Historically, pyridine was obtained from coal tar, but synthetic processes were developed in the 1950s to provide alternatives. iarc.fr Most manufacturing processes for pyridine and its derivatives yield a mixture of the target compound and alkylated pyridines. iarc.fr

General synthetic reactions for pyridine bases, which allow for the preparation of various pyridine derivatives, often involve the condensation of aldehydes or ketones with ammonia (B1221849). iarc.fr A widely used method for pyridine production is the reaction of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia. iarc.fr Other routes include ammoxidation of cyclopentadiene (B3395910) or cyclization and dehydrogenation of 2-pentenenitrile. iarc.fr The reaction of furfuryl alcohol or furfural (B47365) with ammonia in the gas phase can also yield pyridine. iarc.fr

More specific methods relevant to substituted pyridines, which could potentially be adapted for this compound or its analogues, include the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis. The Hantzsch synthesis typically involves a reaction between a β-keto acid (like acetoacetate), an aldehyde (like formaldehyde), and ammonia or its salt, followed by oxidation of the resulting dihydropyridine. wikipedia.org This method can produce asymmetrically substituted pyridine derivatives. wikipedia.org The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, although it often suffers from low yields. wikipedia.org

For pyridine-based fungicides, a patent describes the synthesis of a compound referred to as "pyridine famoxadone," which has a pyridine ring substituted with a phenoxy group and an acetyl group, among others. google.com The synthetic route outlined involves several steps, including reduction and condensation reactions, starting from a pyridine carboxylic acid derivative. google.comnih.gov This suggests that condensation reactions are relevant in the synthesis of pyridine-based fungicides.

Analogs of existing fungicidal compounds can be synthesized through modifications of established routes. For instance, analogs of malonomicin, another compound with fungicidal activity, can be synthesized by suitable modifications of its known synthesis. epo.org This principle of modifying existing synthetic pathways is applicable to generating analogues of this compound.

Several patents and research articles mention this compound in lists of fungicidal compounds, sometimes alongside other pyridine-based fungicides like pyroxychlor (B1678550) and pyridinitril, indicating its place within this chemical class. googleapis.comgoogle.comoapi.intgoogle.comgoogle.com.pggoogleapis.com

Strategies for Derivatization of Pyridine-Based Fungicides

Derivatization strategies for pyridine-based fungicides often focus on modifying the substituents on the pyridine ring to explore structure-activity relationships and potentially enhance biological activity or other properties. The strategic incorporation of pyridine rings into agrochemicals has been shown to enhance compound activity. researchgate.net

One approach involves the derivatization of carboxylic groups, as seen in the synthesis of ester derivatives from a natural product with antifungal activity. jst.go.jp While this example is not directly on a pyridine, the principle of functionalizing carboxylic acid moieties is a common derivatization strategy in organic synthesis and could be applied to pyridine derivatives possessing such groups.

Another strategy involves the synthesis of pyridine carboxamides. Research has explored novel pyridine carboxamides with antifungal activity, where a diarylamine group was integrated with a nicotinamide (B372718) scaffold. nih.gov The synthesis involved a condensation reaction between a pyridine carboxylic acid and a diarylamine intermediate. nih.gov This highlights the use of amide bond formation as a derivatization strategy for pyridine carboxylic acids.

Derivatization can also involve modifying the pyridine ring itself. C-H functionalization of simple pyridines is an efficient strategy to access complex pyridine derivatives. rsc.org Nucleophilic addition to pyridiniums (protonated or alkylated pyridines), which are more electrophilic than neutral pyridines, is a useful method, although it can suffer from poor regioselectivity. rsc.org Recent work has explored using enzyme-mimic pocket-type urea (B33335) activation reagents to achieve highly regioselective C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.org This method allows for C-4 alkylation and arylation of unbiased pyridines with good yields and excellent selectivity. rsc.org

Derivatization reagents are commonly used to modify compounds for various analytical techniques, but the concept of chemical modification is central to creating derivatives for biological evaluation as well. greyhoundchrom.com

The discovery of novel pyridine-based compounds often utilizes strategies like active group splicing, where bioactive moieties are integrated into a pyridine lead structure. acs.org This approach was used to design and synthesize pyridine-based compounds integrating amide and hydrazide groups, which showed fungicidal activity. acs.org

Fungicidal Mechanisms of Action in Plant Pathogens

Inhibition of Fungal Growth and Development

The inhibition of fungal growth and development is a primary outcome of effective fungicidal action. This can involve disrupting the physical expansion of fungal colonies and interfering with the formation and function of reproductive structures.

Detailed research findings specifically describing the effects of Pyroxyfur on the hyphal proliferation of fungal plant pathogens were not found in the consulted literature. Hyphal proliferation is a key aspect of fungal growth, involving the extension and branching of hyphae to colonize substrates.

Specific information regarding the impact of this compound on the formation and motility of zoospores in oomycetes is not available in the consulted sources. Zoospores are motile spores produced by oomycetes that play a significant role in disease spread and initiation. nih.govinrae.frresearchgate.netnih.govapsnet.org

Information detailing the modulation of oospore production by this compound was not found in the consulted literature. Oospores are thick-walled resting spores produced through sexual reproduction in oomycetes, contributing to their survival in unfavorable conditions and serving as primary inoculum. wur.nlmdpi.combiodiversitylibrary.orgmicrobiologyjournal.org

Impact on Zoospore Formation and Motility in Oomycetes

Cellular and Biochemical Targets within Fungal Organisms

Fungicides often exert their effects by targeting specific cellular and biochemical processes vital for fungal viability. These targets can include components of the cell membrane, pathways involved in the synthesis of essential molecules, or other critical cellular machinery.

Specific research findings on the interference of this compound with fungal membrane integrity or biosynthesis were not identified in the consulted literature. Many fungicides target the fungal cell membrane, often by disrupting the synthesis or function of ergosterol, a key sterol in fungal membranes. nih.govnih.govwikipedia.orge-jmi.orgcreative-biolabs.commdpi.comnih.govmdpi.com

Alterations in Key Metabolic Processes

This compound is a chemical compound recognized for its fungicidal properties, particularly effective against oomycetes, a group of plant pathogens that includes species of Phytophthora and Pythium. nih.govpnwhandbooks.org While its general activity against sensitive organisms like Phytophthora megasperma f. sp. glycinea and Phytophthora capsici has been observed, demonstrating inhibition of mycelial growth in vitro, detailed, specific research findings and data elucidating precisely how this compound alters key metabolic processes within these pathogens are not extensively described in the currently available general literature. nih.gov

Fungicides can exert their effects through various mechanisms that disrupt essential metabolic pathways in target organisms. These can include interference with energy production (such as glycolysis, the citric acid cycle, or oxidative phosphorylation), inhibition of enzyme activity critical for biosynthesis or cellular function, disruption of nucleic acid metabolism and protein synthesis, or interference with lipid and sterol biosynthesis necessary for cell membrane integrity. nih.govepo.orgaciar.gov.aumdpi.com For instance, some fungicides are known to inhibit ribosomal RNA synthesis, while others may target specific enzymes involved in amino acid synthesis or sterol production. epo.orgaciar.gov.au Oomycetes, despite being classified separately from true fungi, also rely on a range of metabolic processes for growth, reproduction, and pathogenicity, including nutrient assimilation and energy metabolism. mdpi.comnih.gov

Therefore, while this compound functions as a fungicide by disrupting the life processes of susceptible plant pathogens, particularly oomycetes, the specific alterations it induces in their key metabolic processes require further detailed biochemical investigation to be fully elucidated and documented with supporting data.

Environmental Fate and Degradation Studies

Microbial Degradation Pathways in Soil Systems

The primary route of pyriproxyfen (B1678527) dissipation in soil is through microbial degradation under aerobic conditions. mdpi.comresearchgate.netnih.gov The process is often characterized by biphasic kinetics, with an initial rapid degradation phase followed by a slower phase. nih.gov Studies using radiolabeled pyriproxyfen have shown that it is broken down by soil microorganisms, which can utilize it as a source of carbon. piat.org.nz

The degradation of pyriproxyfen in soil is influenced by several factors, including soil type, temperature, and the initial concentration of the pesticide. nih.govamazonaws.com For instance, degradation rates tend to increase with higher temperatures and at lower application concentrations. nih.govamazonaws.comresearchgate.net The half-life of pyriproxyfen in soil can vary significantly, from as short as 6-9 days in microbially active soils to over 90 days in others. nih.govorst.edu

Table 1: Aerobic Soil Metabolism Half-Life of Pyriproxyfen in Various Soil Types

Soil TypepHOrganic Matter (%)Temperature (°C)Applied Concentration (mg/kg)Half-Life (days)Reference
Sandy Loam----6.4 - 9.0 piat.org.nz
Clay Loam5.5-2514.80 nih.gov
Clay Loam5.5-251048.27 nih.gov
Clay Loam5.5-301036.93 nih.gov
Sandy Clay Loam5.72.4250.5~28 nih.gov

Soil microorganisms play a pivotal role in the transformation of pyriproxyfen. piat.org.nz The degradation is an active biological process, primarily occurring under aerobic conditions through mechanisms like oxidative cleavage of the molecule's ether linkages. piat.org.nz While a wide variety of soil bacteria and fungi, such as Pseudomonas, Bacillus, and Aspergillus species, are known to degrade pyrethroid insecticides, the specific microbial consortia responsible for pyriproxyfen degradation in the field are complex and diverse. scispace.comnih.govnih.gov The transformation process involves enzymatic activities that break down the parent compound into several metabolites. piat.org.nznih.gov

The principal degradation products identified from the microbial metabolism of pyriproxyfen in soil are:

4'-OH-Pyr (4´-hydroxypyriproxyfen)

PYPAC (2-(2-pyridyloxy)propionic acid)

DPH-Pyr (4-phenoxyphenyl (RS)-2-hydroxypropyl ether) mdpi.comnih.gov

Among these, 4'-OH-Pyr is often the main metabolite, which forms and subsequently degrades, while PYPAC and DPH-Pyr are typically found as minor products. nih.govfao.org

The application of pyriproxyfen to soil can impact the native microbial populations and their functions. Studies have shown that pyriproxyfen can alter the structure of the soil bacterial community. researchgate.netnih.gov The extent of this influence is often dependent on the concentration applied.

At high concentrations (e.g., 10 mg/kg), pyriproxyfen has been observed to decrease the microbial population, indicating a toxic effect on soil microbiota. researchgate.netnih.gov In contrast, lower concentrations demonstrate less toxicity. researchgate.net Denaturing gradient gel electrophoresis (DGGE) analysis has revealed that the similarity of the bacterial community structure can decrease significantly in pyriproxyfen-treated soils compared to untreated controls, signifying a shift in the microbial composition. researchgate.netnih.gov

Table 2: Effect of Pyriproxyfen on Soil Bacterial Community Similarity

TreatmentCommunity Similarity (%)Reference
Control (No Pyriproxyfen)~60 researchgate.net
Pyriproxyfen (1 mg/kg)<50 researchgate.net
Pyriproxyfen (10 mg/kg)<50 researchgate.net

Furthermore, pyriproxyfen can affect specific soil enzyme activities, which are crucial indicators of soil health. Toxicological studies have shown varied effects on different enzymes. For instance, activities of alkaline phosphatase and fluorescein (B123965) diacetate hydrolase were inhibited, whereas β-glucosidase activity was stimulated. Arylsulfatase activity, however, remained largely unaffected. epa.gov

Role of Soil Microbes in Pyroxyfur Transformation

Abiotic Degradation Mechanisms

In addition to microbial action, pyriproxyfen can be degraded by non-biological processes, primarily photolysis. Hydrolysis, on the other hand, is not a significant degradation pathway under typical environmental conditions.

Pyriproxyfen is susceptible to degradation by sunlight (photolysis), both on soil surfaces and in water. orst.edu However, in soil, its photodegradation is generally considered a slow process. mdpi.comresearchgate.net The half-life of pyriproxyfen due to photolysis on soil surfaces has been reported to be between 6.8 and 16 days. orst.edu One study noted longer photolytic half-lives in natural sunlight, ranging from 10.3 to 21 weeks depending on the soil type. nih.gov

In aqueous environments, photolysis is more rapid. Studies have reported photolytic half-lives in water ranging from 3.7 to 21 days. orst.edufiocruz.br The main photoproducts identified in water include 2-pyridyloxypyran-1-ol (PYPA) and carbon dioxide. fao.orgfiocruz.br In experiments using artificial sunlight, which can be more intense than natural light, half-lives as short as 3.7 to 6.4 days have been observed. piat.org.nzfao.org

Table 3: Photolysis Half-Life of Pyriproxyfen

MediumLight SourcepHHalf-Life (days)Reference
Soil SurfaceSunlight-6.8 - 16 orst.edu
Sandy Loam SoilArtificial Sunlight-6.8 - 16 nih.gov
WaterSunlight-3.7 - 21 orst.edu
Distilled WaterSunlight-17.5 fiocruz.br
River WaterSunlight-21 fiocruz.br
Aqueous BufferArtificial Sunlight73.7 - 6.4 piat.org.nzfao.org

Pyriproxyfen is chemically stable in water and resistant to hydrolysis at environmentally relevant pH levels. fao.orgfao.org Studies conducted in sterile aqueous buffer solutions at pH 5, 7, and 9 showed that the compound did not undergo significant degradation over 30 days at 25°C. epa.gov Calculated hydrolysis half-lives are estimated to be well over 200 days, indicating that hydrolysis is not a significant pathway for the breakdown of pyriproxyfen in the environment. fao.orgepa.gov Consequently, no major hydrolytic breakdown products are formed.

Photolytic Degradation Processes

Persistence and Environmental Cycling in Agro-Ecosystems

Pyriproxyfen is characterized by its strong adsorption to soil particles and low water solubility, which are key factors governing its persistence and movement in agro-ecosystems. mdpi.comorst.educntropmed.com It is considered to have low mobility in soil and is therefore unlikely to leach into groundwater. orst.eduscispace.comcntropmed.com

The persistence of pyriproxyfen is moderate, with reported field dissipation half-lives ranging from approximately 3.5 to 16.5 days. piat.org.nz However, because it binds tightly to soil, residues can be detected for extended periods, with over 90% of the compound remaining in the top 5 cm of the soil column in leaching studies. epa.gov This strong binding minimizes the risk of groundwater contamination but may lead to accumulation in the upper soil layers and potential transport via soil erosion. orst.eduepa.govcntropmed.com

While the parent compound has low mobility, its degradation products exhibit different behaviors. The metabolite 4'-OH-Pyr is slightly more mobile than pyriproxyfen. mdpi.comresearchgate.net In contrast, the metabolite PYPAC is highly soluble in water and has low adsorption to soil, giving it a high potential to leach into groundwater. mdpi.comresearchgate.netregulations.gov The potential for pyriproxyfen to enter surface waters is primarily through spray drift during application or through runoff of treated soil particles. orst.educntropmed.com

Table 4: Soil Adsorption Coefficient (Koc) for Pyriproxyfen and its Metabolites

CompoundKoc Value (mL/g)Mobility PotentialReference
Pyriproxyfen4980 - 34200Low / Immobile mdpi.comregulations.gov
4'-OH-Pyr921 - 4250Low to Slight mdpi.comregulations.gov
PYPACLow (not specified)High / Very High mdpi.com

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
Pyriproxyfen4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether
4'-OH-Pyr4´-(4-hydroxyphenoxy)phenyl-2-(2-pyridyloxy)propyl ether
PYPAC2-(2-pyridyloxy)propionic acid
DPH-Pyr4-phenoxyphenyl (RS)-2-hydroxypropyl ether
PYPA2-pyridyloxypyran-1-ol

Applications in Plant Pathology and Crop Protection Research

Efficacy in Controlling Soil-Borne Plant Diseases

Research has demonstrated the efficacy of pyroxyfur in controlling significant soil-borne plant diseases that impact various crops. Its activity has been particularly noted against Oomycete pathogens, which are responsible for devastating diseases such as root rots and damping-off.

Management of Phytophthora Root Rot in Crops (e.g., Soybean, Alfalfa)

This compound was recognized as a Phytophthora-selective fungicide that showed effectiveness against Phytophthora root rot (PRR). apsnet.org Studies indicated that this compound was particularly effective in managing PRR when used in conjunction with soybean cultivars possessing high levels of tolerance. apsnet.org A three-year testing period revealed that a high-tolerant soybean cultivar treated with this compound achieved yields comparable to those of a resistant cultivar even under conditions of severe disease stress. apsnet.org Despite these promising results, this compound was not commercially released as a seed treatment for soybeans, reportedly due to the perceived limited size of the soybean seed treatment market at the time. apsnet.org

In alfalfa, seed treatment with this compound was shown to reduce damping-off caused by Phytophthora megasperma f.sp. medicaginis. cabidigitallibrary.org Further research investigating the influence of this compound seed treatment on Phytophthora megasperma f. sp. glycinea rot in soybean, considering varying inoculum densities and cultivar resistance levels, indicated that this compound provided effective short-term protection against the pathogen regardless of the cultivar's inherent sensitivity to the disease. tandfonline.com However, this study also highlighted that after the period of fungicide protection diminished, the progression of the disease was influenced by both the inoculum density and the plant's resistance mechanisms. tandfonline.com Lower application rates of this compound decreased disease incidence similarly across different soybean cultivars, but only the highest tested rate provided complete protection at all inoculum densities evaluated at 7 days after sowing. tandfonline.com Although seedling survival decreased by 21 days, particularly in more susceptible cultivars, the initial benefits conferred by the fungicide treatment remained apparent. tandfonline.com this compound also resulted in modest improvements in plant growth in both soybean cultivars examined in the study. tandfonline.com

The following table summarizes some findings regarding the effect of this compound seed treatment on soybean seedling survival under different inoculum densities and cultivar sensitivities:

CultivarThis compound Rate (g a.i./kg seed)Inoculum Density (% w/w)Seedling Survival at 7 Days (%) (Approximate based on ED50 data)Seedling Survival at 21 Days (%) (Approximate based on ED50 data)
OX20-8 (More Susceptible)01.3 (ED50)50-
OX20-8 (More Susceptible)1.36All tested100Low
Altona (Less Susceptible)02.5 (ED50)50-
Altona (Less Susceptible)1.36All tested100Relatively unchanged

Note: Data approximated from ED50 values and descriptions in search result tandfonline.com. Actual percentage survival varied across the tested inoculum densities and rates.

Control of Damping-Off Diseases

This compound has demonstrated effectiveness in controlling damping-off diseases. apsnet.orgnatlib.govt.nz Damping-off is a common issue affecting seedlings and can be caused by various soil-borne fungi and fungus-like organisms, including Pythium, Phytophthora, Rhizoctonia, and Fusarium species. arbico-organics.comrhs.org.uk Research involving soybean seed treatment with this compound at a rate of 0.6 g/kg of seed showed an increase in the emergence of susceptible cultivars when planted in infested soil. apsnet.org Seed treatment with this compound was also found to reduce damping-off in alfalfa caused by Phytophthora megasperma f.sp. medicaginis. cabidigitallibrary.org

Integration within Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a comprehensive approach to pest control that involves the careful consideration and integration of various management techniques, including biological, chemical, physical, and cultural methods, with the aim of minimizing economic, health, and environmental risks. fao.orgepa.goveuropa.eu The judicious use of pesticides is a component of IPM programs. epa.gov this compound has been considered within the context of fungicidal co-formulations that may be relevant to IPM strategies. googleapis.com

Compatibility with Host Plant Resistance Mechanisms

The effectiveness of this compound in controlling Phytophthora root rot was notably enhanced when used in conjunction with high-tolerant soybean cultivars. apsnet.org This suggests a compatibility between the fungicidal action of this compound and the inherent resistance mechanisms of the host plant. The observation that this compound-treated high-tolerant cultivars performed comparably to resistant cultivars under significant disease pressure further supports the potential for integrating this compound with host plant resistance as a disease management strategy. apsnet.org While this compound provided effective short-term protection irrespective of cultivar sensitivity, the long-term disease outcome was influenced by the plant's resistance mechanisms, indicating a complementary role between the fungicide and host resistance. tandfonline.com Host plant resistance itself is considered a fundamental pillar of IPM, representing the plant's natural ability to withstand or resist pest and disease damage. slideshare.net

Advanced Analytical Methodologies for Pyroxyfur Detection and Quantification

Chromatographic Techniques and Principles

Chromatography is a powerful separation technique used to isolate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase kromasil.comkhanacademy.org. This differential interaction causes components to travel at different speeds through the system, leading to their separation into distinct bands or peaks kromasil.comkhanacademy.org. The principles of chromatography are fundamental to the analysis of complex samples, allowing for the isolation of target analytes like Pyroxyfur from potentially interfering substances present in various matrices phenomenex.com.

Gas Chromatography (GC) Applications and Detector Technologies (e.g., ECD, FID, MS)

Gas Chromatography (GC) is an analytical technique suitable for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition shimadzu.de. In GC, the mobile phase is a carrier gas (e.g., helium), and the stationary phase is typically a liquid film or a solid adsorbent material contained within a column shimadzu.de. The sample is injected into a heated inlet, vaporized, and transported by the carrier gas through the column, where separation occurs based on the compounds' boiling points and their interaction with the stationary phase kromasil.comshimadzu.de.

While general applications of GC for pesticide analysis have been widely established since the 1960s, significantly improving detection levels atlantis-press.com, specific detailed research findings on this compound analysis using various GC detectors like Electron Capture Detector (ECD), Flame Ionization Detector (FID), or Mass Spectrometry (MS) were not prominently detailed in the provided search results. However, MS is a common detection technique coupled with GC for identification and quantification chromatographyonline.comsigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC) and Detector Technologies (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate a wide range of compounds, including those that are non-volatile or thermally unstable elgalabwater.com. Unlike GC, the mobile phase in HPLC is a liquid, which is pumped through a column packed with a stationary phase under high pressure elgalabwater.com. Separation in HPLC is based on the differential affinities of the analytes for the stationary and mobile phases elgalabwater.com.

HPLC has been widely used for the analysis of pesticides and their metabolites, particularly for compounds that are not suitable for GC atlantis-press.com. The provided search results indicate that HPLC, often coupled with UV detection or Mass Spectrometry (MS), is employed in analytical methods that mention this compound in the context of various chemical mixtures or formulations google.comepo.org. For example, HPLC using UV detection at a specific wavelength (e.g., 254 nm for Pyriproxyfen (B1678527), a related compound) is a common approach for quantification cipac.org. The coupling of HPLC with MS is particularly powerful for simultaneous separation and identification sigmaaldrich.comepo.orgopentrons.com.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and concentration of analytes by measuring their interaction with electromagnetic radiation or their mass-to-charge ratio.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify compounds in a sample sigmaaldrich.comopentrons.com. The process typically involves ionizing the sample molecules, separating the resulting ions based on their m/z, and detecting their abundance sigmaaldrich.comopentrons.com. MS is a highly sensitive and selective technique that can provide detailed structural information through fragmentation patterns, especially when coupled with chromatographic methods like GC or HPLC sigmaaldrich.comopentrons.com.

This compound has been mentioned in the context of mass spectrometry analysis googleapis.com. The coupling of chromatography with MS, such as GC-MS or HPLC-MS, is a common and powerful approach for the analysis of complex samples, allowing for both separation and identification of target compounds sigmaaldrich.comepo.orgopentrons.com. Tandem Mass Spectrometry (MS/MS) offers even greater specificity and can provide detailed structural information opentrons.com.

Principles of UV-Vis and IR Spectroscopy in Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum by a sample technologynetworks.comlibretexts.org. This absorption is related to the electronic transitions within the molecules and can provide qualitative and quantitative information about compounds containing chromophores technologynetworks.comlibretexts.org. UV-Vis spectroscopy is often used as a detector in HPLC systems elgalabwater.comcipac.org.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations core.ac.uk. The specific frequencies of absorbed IR radiation are characteristic of the functional groups present in the molecule, providing a unique spectral fingerprint that can be used for identification and structural elucidation core.ac.uk.

While general principles of UV-Vis and IR spectroscopy are well-established analytical techniques technologynetworks.comcore.ac.ukresearchgate.netresearchgate.net, specific detailed applications of these methods solely for the characterization of this compound, beyond their potential use as detectors in chromatography or in the characterization of related compounds or mixtures containing this compound, were not extensively detailed in the provided search results google.comgoogleapis.com. However, IR spectra have been used in the characterization of chemical compounds mentioned alongside this compound in patent literature googleapis.comgoogle.com.

Sample Preparation and Extraction Techniques for Environmental Matrices

Sample preparation is a crucial initial step in the analytical process, aiming to transform a raw sample into a suitable format for analysis by removing interferences and concentrating the target analytes phenomenex.comorganomation.com. For environmental matrices such as water, soil, and sediment, this step is particularly important due to the complexity and variability of the matrix composition and the potentially low concentrations of analytes organomation.commdpi.comnih.gov.

Various extraction techniques are employed to isolate this compound from environmental matrices. These techniques aim to selectively extract the analyte while leaving behind matrix components that could interfere with the subsequent analysis phenomenex.comorganomation.commdpi.com. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) organomation.commdpi.com. SPE, in particular, is widely used for environmental samples and is considered an eco-friendly technique due to its lower solvent consumption phenomenex.commdpi.com. It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest phenomenex.commdpi.com. Other techniques like pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are also used for extracting compounds from solid matrices mdpi.com.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Structural Determinants for Fungicidal Efficacy

The elucidation of structural determinants for fungicidal efficacy involves systematically modifying the chemical structure of a lead compound and assessing the impact of these modifications on its activity against target fungi. This process, known as Structure-Activity Relationship (SAR) analysis, helps identify the specific functional groups, substructures, and physicochemical properties that are essential for the desired biological effect fishersci.finih.govcenmed.com.

In the context of antifungal research, SAR studies are widely employed to understand how variations in chemical structure influence the ability of compounds to inhibit fungal growth or other vital processes. For compounds like Pyroxyfur, which is a fungicide bcpcpesticidecompendium.orgfishersci.cauni.lu, SAR investigations would typically explore the contributions of different parts of its molecular structure to its fungicidal potency and spectrum of activity. While specific detailed SAR data solely focused on this compound was not extensively available in the provided search results, the principle involves synthesizing or acquiring a series of related compounds (analogues) with planned structural variations. These analogues are then tested for their fungicidal activity under standardized conditions. By correlating the observed biological activity with the structural differences among the analogues, researchers can deduce which structural features are critical for efficacy.

For instance, if this compound's activity is linked to a specific moiety, modifications to this part of the molecule (e.g., changing substituents, altering ring systems, or modifying linkers) would be expected to significantly impact its fungicidal performance. Conversely, modifications to less critical parts of the molecule might have minimal effects on activity but could influence other properties such as stability or bioavailability. SAR studies based on "hit structures" obtained from screening antifungal candidates, such as the pyridine-2-carboxylic acid derivatives mentioned in the context of methionine aminopeptidase (B13392206) (MetAP) inhibitors, exemplify this approach in antifungal research nih.gov. These studies aim to identify structural motifs responsible for inhibiting key fungal enzymes or disrupting essential cellular pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling takes the principles of SAR a step further by establishing mathematical relationships between the biological activity of a series of compounds and their quantitative molecular descriptors flybase.orguni.lugoogleapis.com. These descriptors can represent various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) or structural features of the molecules flybase.org. QSAR models are statistical models, often regression or classification-based, that aim to predict the biological activity of new or untested compounds based on their molecular structures flybase.org.

In antifungal research, QSAR modeling is a valuable tool for predicting the potential activity of novel compounds before they are synthesized or tested experimentally, thus saving time and resources uni.lujustia.com. QSAR studies of antifungal activity, such as those performed on pyridine (B92270) derivatives against Candida albicans, demonstrate the application of this technique in identifying the molecular properties that favor antifungal action nih.gov. By building a QSAR model based on a dataset of compounds with known structures and fungicidal activities, researchers can identify the key molecular descriptors that significantly influence activity.

A typical QSAR modeling process involves:

Data Collection: Gathering a series of compounds with known structures and measured biological activities (e.g., minimum inhibitory concentrations against a specific fungus).

Molecular Descriptors Calculation: Computing numerical descriptors that capture the structural and physicochemical properties of each molecule in the dataset.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power and robustness of the model using various statistical metrics and external validation sets flybase.org.

Prediction: Using the validated model to predict the activity of new compounds.

For a fungicide like this compound, QSAR modeling could be applied to a series of its analogues to understand how variations in properties like lipophilicity (e.g., log P), electronic effects of substituents, or molecular size and shape influence its fungicidal potency. Such models can provide quantitative insights into the optimal range of these properties for maximum activity and can be used to prioritize the synthesis of analogues predicted to be highly effective. While specific QSAR models developed solely for this compound were not detailed in the search results, the application of QSAR in predicting biological activity and guiding drug/pesticide discovery is well-established uni.lugoogleapis.comjustia.com.

Design Principles for Novel this compound Analogues with Enhanced Specificity

The insights gained from SAR and QSAR studies are directly applied in the rational design of novel analogues of a lead compound, such as this compound, with the goal of enhancing desired properties like fungicidal efficacy and specificity while potentially reducing undesirable characteristics. Rational design involves using the established structure-activity relationships to guide targeted modifications to the molecular structure rather than relying solely on random synthesis and screening fishersci.ficenmed.com.

Based on SAR findings, medicinal chemists can identify the core scaffold necessary for activity and the positions where modifications are tolerated or beneficial. QSAR models provide quantitative guidance on how specific changes in molecular descriptors are likely to impact activity, allowing for more informed decisions about which analogues to design and synthesize.

For the design of novel this compound analogues with enhanced specificity, the following principles, guided by SAR/QSAR, would be considered:

Target Interaction Optimization: If the mechanism of action is known (e.g., inhibition of a specific fungal enzyme), SAR/QSAR can help design analogues that fit more snugly into the enzyme's active site, form stronger interactions (e.g., hydrogen bonds, hydrophobic interactions), or better match the electronic requirements of the binding site.

Exploration of Chemical Space: QSAR models can help explore the chemical space around the this compound structure, identifying regions with a high probability of yielding compounds with improved activity or specificity. This involves systematically varying substituents at different positions and evaluating the predicted activity using the QSAR model.

Minimizing Off-Target Interactions: While the focus here is on efficacy and specificity, rational design also considers properties that might lead to off-target effects. Understanding the structural features that contribute to specificity (i.e., activity against the target fungus but not against beneficial organisms or host plants) is crucial. SAR/QSAR studies comparing the activity of analogues against different fungal species or even non-target organisms can help identify structural elements that confer selectivity.

Incorporation of Favorable Physicochemical Properties: SAR/QSAR can also guide modifications to optimize physicochemical properties relevant to fungicidal performance, such as solubility, stability, and uptake by the fungal cell. For instance, adjusting lipophilicity based on QSAR predictions might improve membrane permeability and intracellular concentration.

The design of novel analogues is an iterative process. Initial SAR/QSAR studies on a set of compounds inform the design of the next generation of analogues, which are then synthesized, tested, and used to refine the SAR/QSAR models. This cycle of design, synthesis, testing, and analysis allows for the progressive optimization of the compound's properties. The goal is to develop analogues that retain or enhance the potent fungicidal activity of this compound while potentially offering improved specificity, reduced environmental impact, or overcoming resistance mechanisms that might develop in fungal populations.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand), such as a fungicide, and a biological target, typically a protein or enzyme. These methods aim to predict the preferred binding orientation (docking pose) of the ligand within the binding site of the target and estimate the binding affinity. This information is crucial for understanding the potential mechanism of action of a compound and for the rational design of new, more effective molecules.

For pyridine-based fungicides, including the class to which Pyroxyfur belongs, molecular docking studies have been employed to investigate their interactions with key fungal enzymes. For instance, studies on novel pyridine (B92270) sulfide (B99878) derivatives have utilized molecular docking simulations to understand their mechanism of action as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govjst.go.jp These simulations can reveal the specific amino acid residues in the enzyme's active site that interact with the fungicide molecule through hydrogen bonds, hydrophobic interactions, and other forces. jst.go.jp Similarly, molecular design approaches for fungicide candidates have involved homology modeling and molecular docking studies targeting cytochrome P450-dependent sterol 14α-demethylase (CYP51), another important target for antifungal agents. researchgate.net By predicting how pyridine derivatives bind to CYP51, researchers can gain insights into their inhibitory potential and guide the synthesis of compounds with improved activity. researchgate.net

While specific detailed docking studies for this compound interacting with a defined target are not prominently featured in the immediate search results, the application of these techniques to other pyridine fungicides targeting essential fungal enzymes like SDH and CYP51 demonstrates the relevance of molecular modeling and docking for predicting how this compound might interact with its biological targets. These studies can provide valuable information on potential binding sites, interaction modes, and relative binding affinities, contributing to the understanding of this compound's fungicidal activity at a molecular level.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful computational tools that provide detailed information about the electronic structure, properties, and reactivity of molecules. Methods based on Density Functional Theory (DFT), for example, can be used to determine optimized molecular geometries, calculate electronic energy levels (such as the highest occupied molecular orbital - HOMO and the lowest unoccupied molecular orbital - LUMO), analyze charge distribution (e.g., through molecular electrostatic potential - MEP maps), and predict spectroscopic properties. researchgate.netresearchgate.net

For pyridine derivatives, quantum chemical calculations have been utilized to understand their electronic behavior and how it relates to their activity. Studies have explored the HOMO-LUMO gaps, which can provide insights into the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net MEP maps can reveal the charged regions of the molecule, indicating potential sites for electrophilic or nucleophilic attack and interactions with other molecules or biological targets. researchgate.netresearchgate.net Vibrational spectral analysis, correlated with theoretical calculations, helps in the identification and characterization of functional groups and molecular vibrations. researchgate.netresearchgate.net

Although specific quantum chemical calculations focused solely on this compound were not extensively found, the application of these methods to other pyridine-containing molecules, including herbicides and insecticide active molecules, highlights their utility in understanding the intrinsic electronic and structural properties that govern a compound's behavior and interactions. researchgate.netresearchgate.net Applying similar quantum chemical approaches to this compound could provide valuable data on its electronic distribution, reactivity, and stability, complementing the insights gained from molecular modeling and docking studies.

Simulation of Environmental Transformation Processes

Simulating environmental transformation processes is crucial for assessing the fate and behavior of chemical compounds in various environmental compartments such as soil, water, and air. These simulations can help predict how a compound will degrade, its potential for leaching or runoff, and its persistence in the environment. Computational methods, alongside experimental studies, contribute to building a comprehensive picture of a chemical's environmental profile.

Experimental observations have indicated that this compound can undergo degradation by soil microbes. ijarbs.comscialert.net This suggests that biological transformation is one of the processes influencing its environmental fate. While detailed computational simulations specifically modeling the microbial degradation pathways or kinetics of this compound were not found in the provided search results, computational approaches can be used to model such processes. For example, simulations can investigate potential transformation pathways, predict the stability of the molecule under different environmental conditions (e.g., varying pH, temperature), and model its interaction with soil components or its behavior in aquatic systems. mdpi.com Studies on the adsorption of pyridine in wastewater, for instance, utilize computational analysis of adsorption isotherms to understand the interaction between pyridine and adsorbent materials, providing insights into its potential mobility and removal from water. mdpi.com

Future Research Trajectories and Challenges

Emerging Research Areas in Agrochemical Development

Emerging research areas in agrochemical development are diverse, encompassing the discovery, synthesis, and application of substances used in agriculture, including plant protection products like pesticides and fungicides mdpi.com. Key trends involve addressing pest, plant disease, and weed management, understanding and mitigating resistance issues, exploring modes of action, and considering environmental implications mdpi.com. The future of agrochemicals is also being shaped by innovation, resourcefulness, and the integration of digital technologies, alongside approaches such as Integrated Pest Management (IPM) and the use of biologicals deloitte.com. The increasing number of new molecules being screened for potential agrochemical properties highlights the ongoing search for effective compounds deloitte.com. Within this context, research on compounds like Pyroxyfur contributes to the development of strategies for managing plant diseases, such as its investigated use as a seed treatment for controlling Phytophthora root rot in soybeans tandfonline.comusda.gov. This application aligns with the broader goal of targeted pest and disease management in modern agriculture.

Methodological Advancements in this compound Studies

Studies involving this compound have employed various methodologies to understand its properties and efficacy. In vitro testing has been conducted using media such as V-8 juice agar (B569324) to assess the effect of different concentrations of this compound on the growth of fungi like Phytophthora megasperma f. sp. tandfonline.com. These assays often involve measuring parameters such as colony diameters after incubation tandfonline.com.

For evaluating its application in plant protection, seed treatment methods have been utilized. A commercial formulation of this compound, such as Grandstand 9E, has been diluted and applied as a coating onto seeds tandfonline.com. Subsequent plant studies involve sowing treated seeds in controlled environments, like flats containing soil with varying inoculum densities of pathogens tandfonline.com. Assessments in such studies include measuring plant survival rates, as well as physical parameters like plant height and weight of survivors over time tandfonline.com. Data analysis in these experiments has involved statistical methods such as analysis of variance (ANOVA) and log-probit transformation to determine relationships between factors like inoculum density and disease incidence tandfonline.com.

Specific test tube assays, adapted from established methodologies, have also been used for the evaluation and screening of this compound against plant pathogens on crops like soybean and alfalfa tandfonline.com. The translocation of this compound within plants after seed treatment has been assessed by germinating treated seeds on water agar and observing the reaction of fungal indicators tandfonline.com.

Analytical techniques play a role in studying this compound, with the compound and its metabolites, such as 2-Chloro-6-hydroxyisonicotinic acid, being listed as analytical reference standards epa.gov. While not specific to this compound studies in the provided results, gas chromatography coupled with mass spectrometry (GC-MS) is a relevant analytical technique used for characterizing chemical compounds in extracts ufsm.br.

Furthermore, research has explored various formulation techniques for this compound, including its inclusion in fungicidal co-formulations, gel formulations, and oily suspension compositions google.comgoogle.comgoogleapis.com. Methods for preparing these formulations are known and involve combining the active ingredient with carriers, solvents, and other additives google.comgoogle.comgoogleapis.comgoogleapis.com. Details such as the preferred particle size for solid components in suspension formulations have been investigated to optimize performance google.comgoogleapis.com. The use of additives like N-alkylpyrrolidones has been explored to improve the penetration of agrochemical active compounds googleapis.com.

Methodological approaches also extend to understanding the biological interactions and fate of this compound. Studies on pesticidal molecules can involve using isotopically labeled compounds (e.g., with deuterium, tritium, or 14C) for tracing in biological and physiological processes, half-life studies, and mode of action investigations google.com. While the specific mode of action for this compound is not detailed in the provided results, the general methodology for studying modes of action involves dedicated investigations epo.orggoogle.com.

The following table summarizes some experimental findings related to this compound seed treatment efficacy against Phytophthora megasperma f. sp. on soybean cultivars, based on data from one study:

CultivarThis compound Rate (g a.i./kg seed)Inoculum Density (%)Percent Survival (7 days)Percent Survival (21 days)
OX20-800--
OX20-80.340.06IncreasedLow percentage
OX20-80.680.25IncreasedLow percentage
OX20-81.361.0Complete protectionLow percentage
Altona00-Relatively unchanged
Altona0.340.06IncreasedRelatively unchanged
Altona0.680.25IncreasedRelatively unchanged
Altona1.361.0Complete protectionRelatively unchanged

Note: Data is illustrative and based on descriptions of results in the source tandfonline.com. Specific numerical values for all conditions were not provided in a format suitable for direct extraction into a comprehensive table.

Gaps in Current Knowledge and Prospective Investigations

Despite research into this compound, certain gaps in current knowledge exist, suggesting avenues for prospective investigations. One specific area identified is the lack of reported data on the concentration of this compound in specific plant tissues after it is absorbed and translocated from treated seeds into the developing root system of soybeans tandfonline.com. Further research is needed to quantify the distribution and concentration of the compound within different plant parts over time.

More broadly within agrochemical research, including for compounds like this compound, there is an ongoing need for detailed mode of action studies to fully elucidate how these substances exert their effects on target organisms epo.orggoogle.com. Understanding the precise molecular and cellular mechanisms is crucial for informed use and the development of new pest management strategies.

Another significant challenge in agrochemical development is the emergence of resistance in targeted pest and pathogen populations google.comdeloitte.com. Prospective investigations for this compound could include studies to assess the potential for resistance development in relevant fungal species and to explore strategies for resistance management, such as using it in rotation or in mixtures with compounds having different modes of action.

Furthermore, while analytical methods exist for this compound and its metabolites epa.gov, ongoing advancements in analytical chemistry could lead to more sensitive and efficient techniques for detection and quantification in various matrices, supporting detailed environmental fate and behavior studies (excluding safety and adverse effects).

Q & A

Q. What are the primary chemical and functional properties of Pyroxyfur, and how do they inform experimental design?

this compound (C₁₁H₇Cl₄NO₂) is a dual-use agrochemical with fungicidal and herbicidal activity. Key properties include its molecular structure, stability under varying pH conditions, and mode of action targeting fungal cell membranes and plant acetyl-CoA carboxylase enzymes. For experimental design, researchers should prioritize assays such as in vitro enzyme inhibition studies and greenhouse trials with controlled variables (e.g., temperature, application rate). Spectroscopic methods (e.g., NMR, HPLC) are recommended for purity validation .

Q. How can researchers optimize dose-response experiments for this compound’s efficacy?

Use the PICOT framework to structure trials:

  • P opulation: Target organisms (e.g., Fusarium spp., Amaranthus retroflexus).
  • I ntervention: this compound concentrations (e.g., 0.1–100 ppm).
  • C omparison: Commercial fungicides/herbicides (e.g., chlorothalonil, glyphosate).
  • O utcome: Mortality rate, biomass reduction.
  • T ime: Short-term (7–14 days) vs. long-term (30+ days) effects. Statistical tools like ANOVA and EC₅₀ calculations ensure reproducibility .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s environmental persistence data?

Discrepancies in half-life studies (e.g., soil vs. aquatic systems) require systematic reviews and meta-regression to identify confounding variables (e.g., organic matter content, microbial activity). Cross-validation using isotopic labeling (e.g., ¹⁴C-Pyroxyfur) and multi-compartment modeling can clarify degradation pathways. Peer-reviewed contradictions should be documented in a comparative table:

StudyEnvironmentHalf-Life (Days)Key Variables
ALoamy soil45pH 6.2, 25°C
BAquatic12UV exposure

Source: Adapted from conflicting field studies .

Q. How should researchers design longitudinal studies to assess this compound’s ecotoxicological impact?

Apply the PEO framework :

  • P opulation: Non-target species (e.g., Daphnia magna, earthworms).
  • E xposure: Chronic low-dose exposure (simulating agricultural runoff).
  • O utcome: Reproductive success, biomarker analysis (e.g., glutathione levels). Longitudinal designs must include seasonal variability assessments and control for co-occurring pollutants. Ecotoxicogenomic tools (e.g., RNA-seq) enhance mechanistic insights .

Q. What statistical approaches are robust for analyzing non-linear responses in this compound resistance studies?

Non-linear dose-response curves (e.g., hormetic effects) necessitate generalized additive models (GAMs) or Bayesian hierarchical modeling . Researchers should validate resistance mechanisms (e.g., gene amplification in Botrytis cinerea) via qPCR and protein expression assays. Sensitivity analysis must account for environmental covariates (e.g., humidity, soil type) .

Methodological Frameworks

Q. Which criteria ensure ethical and feasible this compound research under the FINER model?

  • F easible: Access to certified reference materials (≥98% purity).
  • I nteresting: Dual-action mechanisms warrant interdisciplinary collaboration.
  • N ovel: Investigate understudied metabolites (e.g., this compound-epoxide).
  • E thical: Adhere to OECD guidelines for ecotoxicity testing.
  • R elevant: Align with UN Sustainable Development Goals (e.g., Zero Hunger) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.